Ethylmethyldichlorosilane

Overview

Description

Molecular Structure Analysis

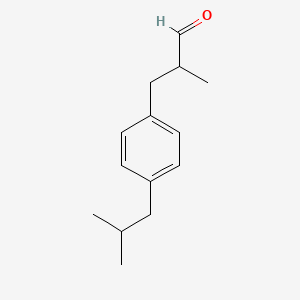

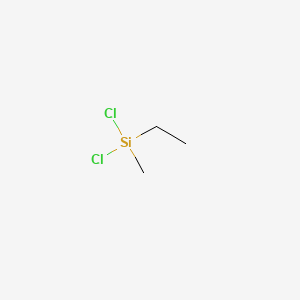

The molecular formula of Ethylmethyldichlorosilane is C3H8Cl2Si . It has a molecular weight of 143.09 . The InChI Key is PNECSTWRDNQOLT-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

This compound is a liquid substance . It has a density of 1.0630g/mL , a boiling point of 100.0°C , and a refractive index of 1.4180 to 1.4200 at 20°C, 589nm .

Scientific Research Applications

1. Synthesis and Chemical Reactions

Ethylmethyldichlorosilane, commonly referred to in literature as diethyldichlorosilane or ethyldichlorosilane, has been studied for its role in various chemical synthesis processes. For instance, it's utilized in the production of diethyldichlorosilane [(C2H5)2SiCl2] through a catalytic reaction with silicon and ethylchloride in a fluidized bed reactor. This process was investigated for its optimal reaction conditions and efficiencies (Hamawand, Mohammed, & Jalhoom, 2009). Additionally, various methods for preparing ethyldichlorosilane, an important commercial organosilicon monomer, were analyzed. These methods included organomagnesium and organoaluminum procedures, hydrosilylation, and combined methods, with a focus on feasibility for laboratory and small-tonnage commercial production (Lebedev et al., 2014).

2. Polymer and Material Science

In polymer and material science, this compound derivatives have been used in the synthesis of novel compounds and materials. For example, a new type of soluble structure-ordered ladder-like polysilsesquioxane with reactive side-chain groups was synthesized, where ethyldichlorosilane played a key role in the monomer formation through hydrosilylation reactions (Liu et al., 2001). Furthermore, ethyltrichlorosilane, a similar compound, was used to modify glass fiber surfaces to enhance hydrophobicity and interfacial properties in composites (Lv et al., 2018).

3. Surface Modification and Material Enhancement

Research has also focused on the application of ethyltrichlorosilane in surface modification. It was used as a precursor to produce polysiloxane microstructures on PBO fibers surface, which improved the fibers' properties (Ma et al., 2017). In another study, the chemical properties of alkyl- and ethyl-ethoxypolysiloxanes were explored, involving the hydrolysis of ethyl-ethoxydichlorosilane, contributing to understanding the chemical and physical properties of these compounds (OkawaraRokuro et al., 2006).

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of Ethylmethyldichlorosilane is primarily through its interaction with its targets. It is suggested that the mechanism of action in organic synthesis depends on the specific reaction being performed, but it often involves the substitution or addition of functional groups to the silicon atom .

Biochemical Pathways

It is known that the compound plays a role in the production of silicone polymers

Result of Action

It is crucial to conduct more studies to understand the potential effects of this compound at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

Ethylmethyldichlorosilane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the production of silicone-based materials. The compound’s interaction with biomolecules is primarily through its reactive chlorosilane groups, which can form covalent bonds with hydroxyl groups on proteins and enzymes . This reactivity makes this compound a valuable agent in biochemical synthesis and industrial applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can cause severe skin burns and eye damage upon contact, indicating its potential to disrupt cellular integrity . Additionally, this compound may affect respiratory cells by causing irritation to the respiratory tract when inhaled .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The chlorosilane groups in the compound can react with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function . The compound’s ability to form stable covalent bonds with biomolecules underlies its mechanism of action in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is sensitive to moisture and can degrade rapidly upon exposure to water . This degradation can affect its stability and long-term effects on cellular function. Studies have shown that this compound’s reactivity decreases over time, impacting its efficacy in biochemical reactions and industrial applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At high doses, this compound can cause severe toxicity, including skin burns, respiratory irritation, and potential systemic toxicity . These dosage-dependent effects highlight the importance of careful handling and dosage control in experimental and industrial settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of silicone-based materials. The compound interacts with enzymes and cofactors that facilitate the polymerization of silicone resins and rubbers . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of silicone production processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can impact its activity and function in biochemical processes.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its reactivity and efficacy in biochemical reactions, making it a valuable tool in targeted biochemical applications.

Properties

IUPAC Name |

dichloro-ethyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8Cl2Si/c1-3-6(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNECSTWRDNQOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871085 | |

| Record name | Methylethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4525-44-4 | |

| Record name | Dichloroethylmethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4525-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLETHYLDICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ROB570JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]](/img/structure/B1581847.png)